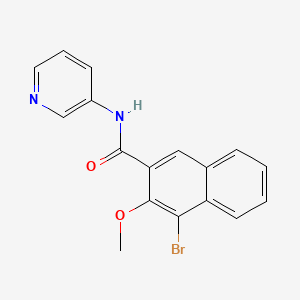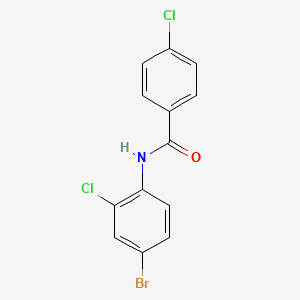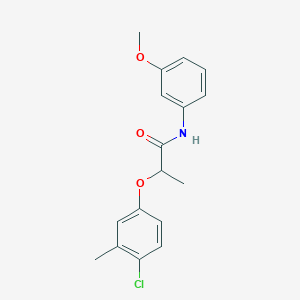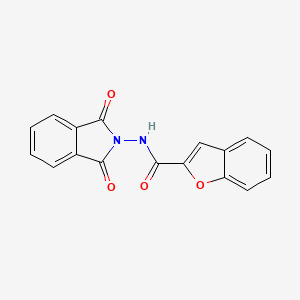![molecular formula C17H27BrClNO3 B4402093 4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4402093.png)
4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Overview
Description
4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a brominated phenoxy group, and an ethoxyethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-isopropylphenol with ethylene oxide to form 2-(4-bromo-2-isopropylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to changes in cellular pathways. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride
Uniqueness
4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-[2-(4-bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO3.ClH/c1-14(2)16-13-15(18)3-4-17(16)22-12-11-21-10-7-19-5-8-20-9-6-19;/h3-4,13-14H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALKOQZSXYQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4402012.png)
![1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one](/img/structure/B4402019.png)
![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)


![4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4402061.png)
![N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide](/img/structure/B4402068.png)
![[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol](/img/structure/B4402075.png)
![1-[2-(2,6-Dimethyl-4-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402077.png)

![N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402118.png)
